molecular formula C23H20ClN3O2S2 B15085356 (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 624724-37-4

(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15085356
CAS No.: 624724-37-4
M. Wt: 470.0 g/mol
InChI Key: QEYXIQYNOFFBMY-NDENLUEZSA-N
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Description

(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound featuring:

  • A pyrazole core substituted with a 3-chloro-4-methoxyphenyl group at position 3 and a phenyl group at position 1.
  • A thiazolidin-4-one ring linked via a methylene group at position 5, with a thioxo group at position 2 and an isopropyl substituent at position 3.

The isopropyl group on the thiazolidinone nitrogen enhances steric bulk and lipophilicity, which may affect solubility and membrane permeability .

Properties

CAS No.

624724-37-4

Molecular Formula

C23H20ClN3O2S2

Molecular Weight

470.0 g/mol

IUPAC Name

(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H20ClN3O2S2/c1-14(2)27-22(28)20(31-23(27)30)12-16-13-26(17-7-5-4-6-8-17)25-21(16)15-9-10-19(29-3)18(24)11-15/h4-14H,1-3H3/b20-12-

InChI Key

QEYXIQYNOFFBMY-NDENLUEZSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the pyrazole and thiazolidinone intermediates. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Formation of the Thiazolidinone Ring: This involves the reaction of an isothiocyanate with an α-halo ketone or aldehyde.

    Coupling Reaction: The final step involves the condensation of the pyrazole and thiazolidinone intermediates in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Key Structural Features Influencing Reactivity

The compound’s reactivity is governed by:

  • Thiazolidinone core : A five-membered ring with sulfur (S1), nitrogen (N3), and a thioxo (=S) group.

  • Exocyclic double bond : (Z)-configured methylene bridge between the thiazolidinone and pyrazole rings.

  • Substituents :

    • 3-Chloro-4-methoxyphenyl (electron-withdrawing Cl and electron-donating OMe).

    • 1-Phenylpyrazole (aromatic π-system).

    • 3-Isopropyl group (steric bulk).

FeatureRole in Reactivity
Thioxo group (=S)Participates in nucleophilic substitutions or redox reactions.
Exocyclic methyleneSusceptible to cycloadditions or Michael additions.
Pyrazole ringFacilitates electrophilic aromatic substitution (e.g., nitration, halogenation).
Chloro and methoxy groupsDirect regioselectivity in aromatic reactions.

Nucleophilic Substitution at Thiazolidinone Core

The thiazolidinone’s C=O and C=S groups are sites for nucleophilic attack:

  • Thioxo group reactivity :

    • Reacts with alkyl halides or amines to form thioethers or thioureas, respectively .

    • Example: Reaction with methyl iodide under basic conditions yields S-methyl derivatives .

Cycloaddition Reactions

The exocyclic methylene group participates in [4+2] Diels-Alder reactions:

  • Dienophile compatibility : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) to form six-membered adducts .

  • Stereoselectivity : The (Z)-configuration directs endo/exo selectivity in adduct formation .

Functionalization of Pyrazole Ring

The pyrazole moiety undergoes electrophilic substitution:

  • Chlorination/Nitration : Directed by the 3-chloro-4-methoxyphenyl group’s electronic effects. Para positions to electron-withdrawing Cl are favored .

  • Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids at the pyrazole’s C4 position.

Catalytic and Multi-Component Reactions

Synthetic routes for analogous thiazolidinones highlight catalytic strategies applicable to this compound:

Reaction TypeConditionsOutcomeYield Optimization
One-pot synthesis Bi(SCH₂COOH)₃ catalyst, 70°C, solvent-freeThiazolidinone ring formationIncreased temperature improves yield
Ultrasound-assisted DSDABCO catalyst, ultrasonic irradiationReduced reaction time and energy input82–92% yield
Acid-catalyzed cyclizationMercaptoacetic acid, refluxPyrazole-thiazolidinone fusionDependent on solvent polarity

Redox Reactions

  • Oxidation :

    • Thioxo group oxidizes to sulfonic acid derivatives using H₂O₂/CF₃COOH .

    • Pyrazole’s methylene bridge may epoxidize with mCPBA.

  • Reduction :

    • NaBH₄ reduces the exocyclic double bond, altering stereochemistry and bioactivity .

Biological Activity Modulation via Derivatization

Structural modifications through reactions enhance pharmacological potential:

  • Alkylation of N3 : Introducing bulky groups (e.g., cyclopentyl) improves kinase inhibition .

  • Acylation : Enhances solubility via polar ester/amide groups .

  • Hybridization : Coupling with ureas (e.g., via carbodiimide chemistry) yields multi-kinase inhibitors .

Stability and Degradation

  • Hydrolytic degradation : Thiazolidinone ring opens under strongly acidic/basic conditions, forming thiourea intermediates .

  • Photodegradation : UV exposure induces cleavage of the chloro-methoxyphenyl group, requiring dark storage.

Analytical Characterization

Key techniques for reaction monitoring:

  • HPLC-MS : Tracks reaction progress and identifies byproducts.

  • NMR spectroscopy : Confirms regioselectivity in substitution reactions (e.g., ¹H NMR for pyrazole proton shifts) .

  • X-ray crystallography : Resolves stereochemical outcomes of cycloadditions .

Scientific Research Applications

(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents on the thiazolidinone nitrogen and aryl groups, impacting physicochemical and biological properties. Below is a comparative analysis:

Compound Name Thiazolidinone N-Substituent Aryl Substituents Key Properties/Effects Reference
Target Compound 3-isopropyl 3-chloro-4-methoxyphenyl Moderate lipophilicity (logP ~3.5*), balanced solubility; Cl/OCH₃ may enhance target binding via polar interactions.
(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one 3-ethyl 3-chloro-4-methoxyphenyl Lower steric bulk than isopropyl; increased solubility but reduced membrane permeability. Ethyl group may decrease metabolic stability.
(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one 3-octyl 4-isobutoxy-3-methylphenyl High lipophilicity (logP ~6.0*) due to octyl chain; likely poor aqueous solubility. Isobutoxy group may enhance hydrophobic binding in active sites.
(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one 4-methoxybenzyl 4-isopropoxyphenyl Bulky benzyl group reduces conformational flexibility; 4-methoxybenzyl may introduce π-π stacking interactions.
(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one 3-dodecyl 3-chloro-4-methoxyphenyl Extreme lipophilicity (logP ~9.0*); potential for lipid bilayer incorporation but poor systemic bioavailability.

*Estimated logP values based on substituent contributions.

Structural and Crystallographic Insights

  • Isostructural Analog Analysis : Crystallographic studies of isostructural thiazole-pyrazole hybrids (e.g., compounds 4 and 5 in ) reveal planar molecular conformations with aryl groups oriented perpendicular to the core. This arrangement may stabilize crystal packing via van der Waals interactions .

Research Findings and Implications

Computational and Crystallographic Tools

  • SHELX Refinement : Structural analogs (e.g., ) are often characterized using SHELXL for precise refinement of bond lengths and angles, critical for understanding conformational stability .
  • Multiwfn Analysis : Electron localization function (ELF) studies could elucidate charge distribution differences caused by chloro/methoxy groups, guiding rational drug design .

Biological Activity

The compound (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one, a thiazolidinone derivative, has garnered attention due to its diverse biological activities. Thiazolidinones are known for their potential in medicinal chemistry, exhibiting a variety of pharmacological effects including anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes current research findings and case studies related to the biological activity of this compound.

Structure and Properties

The molecular structure of the compound can be represented as follows:

C23H20ClN3O2S2\text{C}_{23}\text{H}_{20}\text{ClN}_{3}\text{O}_{2}\text{S}_{2}

This structure includes a thiazolidinone core with various substituents that significantly influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. Research indicated that certain derivatives exhibited IC50 values in the low micromolar range against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) .

Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress-related diseases. The compound's structural modifications can enhance its ability to scavenge free radicals. For example, studies using the DPPH radical scavenging method demonstrated that derivatives with specific substituents showed enhanced antioxidant activity compared to standard antioxidants like vitamin C .

Anti-inflammatory Activity

Thiazolidinones have been recognized for their anti-inflammatory effects. The compound under discussion has been evaluated in various assays, revealing its potential to inhibit pro-inflammatory cytokines and enzymes such as COX-II . These findings suggest that it could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of thiazolidinone derivatives has been extensively documented. The compound has shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Its mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their structural components. Modifications at specific positions on the thiazolidinone ring can lead to enhanced or diminished biological activities. For instance:

  • Position 2 : Substituents here can affect the compound's lipophilicity and interaction with biological targets.
  • Position 3 : Modifications can alter binding affinity to receptors involved in cancer proliferation.
  • Position 5 : The presence of electron-withdrawing groups generally increases anticancer activity .

Case Studies

Several studies have focused on the synthesis and evaluation of new thiazolidinone derivatives:

  • Sava et al. (2021) synthesized a series of thiazolidinone-indometacin hybrids that exhibited potent antioxidant activities, with some compounds demonstrating IC50 values significantly lower than indometacin itself .
  • Chahal et al. (2023) reported on compounds designed to inhibit COX-II, highlighting their dual role as anti-inflammatory agents and antioxidants .

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